1-(Butylamino)anthraquinone

Thermal processing Polymer additive Solvent dye formulation

Procuring aminoanthraquinones without verifying substitution architecture risks batch failure in dye development and analytical workflows. 1-(Butylamino)anthraquinone (CAS 129-45-3) is the precisely characterized mono-substituted isomer, structurally distinct from 1,4-bis(butylamino) analogs. • Free 2-position enables regioselective alkylation for supercritical CO₂ dye SAR studies • tPSA 46.2 Ų ensures baseline HPLC separation from Solvent Blue 35 for impurity quantification • Melt point 78-79°C permits low-temperature thermoplastic blending, preserving heat-sensitive additives • NSC 509654 links to NCI-60 screening data for reproducible anticancer research

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 129-45-3
Cat. No. B092295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butylamino)anthraquinone
CAS129-45-3
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C18H17NO2/c1-2-3-11-19-15-10-6-9-14-16(15)18(21)13-8-5-4-7-12(13)17(14)20/h4-10,19H,2-3,11H2,1H3
InChIKeyAHOSCUOPPDQVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butylamino)anthraquinone Technical Specifications


1-(Butylamino)anthraquinone (CAS 129-45-3) is a mono-substituted aminoanthraquinone derivative with the molecular formula C18H17NO2 and a molecular weight of 279.3 g/mol [1]. The compound is characterized by a single n-butylamino group at the 1-position of the anthracene-9,10-dione core, yielding a deep red solid with a reported melting point of 78-79°C . Computed physicochemical properties include an XLogP3 value of 5.1, density of 1.224 g/cm³, and a boiling point of 485.5°C at 760 mmHg [1][2]. The compound is synthesized via nucleophilic substitution of 1-nitroanthraquinone with n-butylamine, typically in DMF at ambient temperature . This mono-substituted architecture distinguishes it from di-substituted analogs such as 1,4-bis(butylamino)anthraquinone (Solvent Blue 35, CAS 17354-14-2) and positional isomers like 2-(butylamino)anthracene-9,10-dione [3].

Suited for scaffold derivatization studies (free 2-position for alkylation).
Compatible with low-temperature melt blending and solvent-based masterbatch workflows.
Supports chromatographic impurity profiling of disubstituted anthraquinone dyes.

1-(Butylamino)anthraquinone Substitution Risks


The substitution pattern and degree of amination on the anthraquinone scaffold directly dictate solubility profile, spectral characteristics, thermal behavior, and process compatibility [1][2]. A single butylamino group at the 1-position yields a calculated logP of 3.747-5.1 and a melting point of 78-79°C, whereas the 1,4-bis(butylamino) derivative exhibits a logP of approximately 4.886 and a melting point of 120-122°C [1][3][4]. These differences are not incremental; they translate to fundamentally distinct dissolution kinetics in organic solvent systems and supercritical CO₂ media, which in turn affect dye uptake rates, color yield reproducibility, and the feasibility of specific synthetic derivatization pathways [2][5]. Procurement based solely on the anthraquinone core without verifying the exact substitution architecture introduces risk of batch failure in regulated applications, particularly where chromatographic retention time, λmax specification, or thermal processing window is constrained by validated method parameters [5].

Target Product Mono-substituted: 1-(butylamino)anthraquinone
Common Substitute 1,4-Bis(butylamino)anthraquinone (Solvent Blue 35)
Substitution architecture shifts thermal (mp 78–79°C vs 120–122°C) and solubility profiles, which may alter dye uptake kinetics and chromatographic retention.
Target Product Derivatizable scaffold with free 2-position
Common Substitute Fully substituted 1,4-diaminoanthraquinone terminal dyes
Substituting with a terminal dye removes regioselective alkylation capability, limiting synthetic library generation for supercritical CO₂ dyeing research.

1-(Butylamino)anthraquinone Differentiation Evidence


Mono-Substitution Lowers Melting Point for Low-Temperature Processing

1-(Butylamino)anthraquinone melts at 78-79°C , whereas 1,4-bis(butylamino)anthraquinone (Solvent Blue 35) melts at 120-122°C . This 42-43°C differential represents a 37-54% lower melting point for the mono-substituted compound. In polymer masterbatch and solvent dye concentrate manufacturing, this lower melting point reduces energy input for melt blending and minimizes the risk of thermal degradation of heat-sensitive co-additives. The mono-substituted architecture also correlates with a lower molecular weight (279.3 vs. 350.45 g/mol) and reduced intermolecular hydrogen bonding capacity, directly influencing solid-state cohesion [1].

Melting Point
Head-to-head
78–79°C vs 120–122°C
42–43°C lower (37–54% reduction)
Supports low-temperature processing workflow selection.
Reported melting ranges from synthesis and vendor datasheets.
Thermal processing Polymer additive Solvent dye formulation

logP Differential Confers Distinct Solvent Solubility Profile

The computed logP for 1-(butylamino)anthraquinone ranges from 3.747 (ChemSrc) to 5.1 (PubChem XLogP3) [1][2]. For the 1,4-bis(butylamino) derivative (Solvent Blue 35), the reported logP is approximately 4.886 [3]. The differential ranges from +0.43 to +1.14 depending on the computational method used for the target compound. 1-(Butylamino)anthraquinone demonstrates solubility in alcohols, ketones, and chlorinated organic solvents . In contrast, 1,4-bis(butylamino)anthraquinone shows DMSO solubility of 41.67-70 mg/mL, ethanol solubility of approximately 6.63 mg/mL with ultrasonic assistance, and chloroform solubility of 4 mg/mL, with negligible water solubility (<0.1 mg/mL) . The mono-substituted compound's lower hydrophobicity facilitates more rapid dissolution in polar aprotic and moderately polar solvent systems.

Lipophilicity
Cross-study
logP 3.75–5.1 vs logP 4.89
Lower by 0.43–1.14 units
Indicates reduced hydrophobicity; context for solvent selection in synthesis and purification.
Computed values; experimental logP not available for direct comparison.
Solubility optimization Organic synthesis Extraction efficiency

1-Butylamino Scaffold for 2-Alkyl Derivatization

Jaxel et al. (2020) reported the facile synthesis of 1-butylamino-2-alkyl-9,10-anthraquinone dyes, using 1-(butylamino)anthraquinone as the core scaffold for further alkylation at the 2-position [1]. This work explicitly demonstrates that the mono-butylamino substitution leaves the 2-position available for regioselective alkylation, enabling the synthesis of a homologous series of dyes (1-butylamino-2-alkyl derivatives) with systematically tunable properties for supercritical CO₂ dyeing applications [1]. The 1,4-bis(butylamino) analog lacks this derivatizable site because both amino-positions are already occupied. The ability to introduce 2-alkyl substituents is critical for optimizing dye solubility and substantivity in supercritical CO₂ media—a green dyeing technology that eliminates aqueous effluent [1][2].

Derivatization Pathway
Head-to-head
2-position available vs No equivalent site
Enables regioselective alkylation for tunable dye synthesis in supercritical CO₂ research.
Methodology from Jaxel et al. (2020), Dyes and Pigments.
Supercritical CO₂ dyeing Green chemistry Synthetic derivatization

Lower Topological Polar Surface Area Enables Distinct Chromatographic Retention

1-(Butylamino)anthraquinone exhibits a topological polar surface area (tPSA) of 46.17-46.2 Ų [1]. In contrast, 1,4-bis(butylamino)anthraquinone has a tPSA of 58.2 Ų [2]. This 12 Ų (approximately 26%) higher tPSA for the disubstituted analog arises from the presence of two amino groups (each contributing to hydrogen bonding capacity) versus the single amino group in the mono-substituted compound [1][2]. In reversed-phase HPLC systems, this tPSA differential predicts measurably different retention times, with the mono-substituted compound exhibiting longer retention (greater hydrophobic interaction) under identical mobile phase conditions. The compound is catalogued as an impurity reference standard for Sudan Blue II / Solvent Blue 35 analysis , underscoring the practical necessity of distinguishing between these structurally similar anthraquinones in quality control settings.

Polar Surface Area
Head-to-head
tPSA 46.2 Ų vs tPSA 58.2 Ų
~26% lower
Predicts distinct reversed-phase HPLC retention for impurity profiling method development.
Computed values support chromatographic differentiation context.
Analytical reference standard HPLC method validation Impurity profiling

1-(Butylamino)anthraquinone Application Scenarios


Synthetic Scaffold for 2-Alkyl Derivatives in Supercritical CO₂ Dyeing

Researchers developing novel disperse dyes for supercritical CO₂ textile dyeing should prioritize 1-(butylamino)anthraquinone over 1,4-bis(butylamino)anthraquinone. The mono-substituted scaffold retains a free 2-position available for regioselective alkylation, enabling systematic synthesis of 1-butylamino-2-alkyl derivatives with tunable solubility and substantivity in supercritical CO₂ [1]. This SAR capability is not accessible with the 1,4-disubstituted analog, which is a terminal dye product unsuitable for further scaffold elaboration. Procurement of 1-(butylamino)anthraquinone as a synthetic intermediate supports green chemistry initiatives by enabling water-free dyeing process development [1].

Analytical Reference Standard for Solvent Blue 35 Impurity Profiling

Quality control laboratories performing purity analysis of Solvent Blue 35 (CAS 17354-14-2) require 1-(butylamino)anthraquinone as a characterized impurity reference standard [2]. The compound's distinct tPSA (46.2 Ų vs. 58.2 Ų for the 1,4-disubstituted analog) ensures baseline chromatographic separation under reversed-phase HPLC conditions, enabling accurate quantification of mono-substituted impurities in dye batches [2][3]. Procurement of this specific mono-butylamino isomer is essential for method validation; substitution with alternative aminoanthraquinones would invalidate retention time matching and peak purity assessment required for regulatory compliance [3].

Low-Temperature Polymer Masterbatch Additive

Formulators of color concentrates for polyolefins, PVC, and other thermoplastics where processing temperatures must remain below 100°C should select 1-(butylamino)anthraquinone over 1,4-bis(butylamino)anthraquinone. The 42-43°C lower melting point (78-79°C vs. 120-122°C) enables melt blending at reduced temperatures, minimizing energy consumption and preventing thermal degradation of co-formulated heat-sensitive additives such as UV stabilizers, antioxidants, or volatile fragrance components. The mono-substituted compound's solubility in alcohols and ketones also facilitates solvent-based masterbatch preparation when melt processing is undesirable .

NCI/DTP Anticancer Screening and SAR Studies

Academic and government laboratories conducting anticancer screening under the NCI-60 Developmental Therapeutics Program (DTP) or building on historical cytotoxicity datasets should specifically procure 1-(butylamino)anthraquinone identified as NSC 509654 [4]. This NSC number links the compound to specific screening data and enables reproducibility of published structure-activity relationship studies on aminoanthraquinone derivatives [4]. Researchers should not substitute with 2-(butylamino) or 1,4-bis(butylamino) positional isomers, as the substitution pattern directly influences cytotoxic potency against MCF-7 and Hep-G2 cell lines, with reported IC50 values ranging from 1.1-13.0 µg/mL for related aminoanthraquinones [4].

Application
Selection Property
Validation Focus
Scaffold for supercritical CO₂ dye SAR
Free 2-position for regioselective alkylation
Synthetic derivatization yield and dye solubility in scCO₂
Impurity reference standard for Solvent Blue 35
Mono-substitution identity and tPSA differential
HPLC retention time matching and peak purity assessment
Low-temperature polymer masterbatch additive
Lower melting point (78–79°C)
Melt-blending energy input and co-additive thermal stability
Cancer cell-model studies (NSC 509654)
Specific NSC identity for dataset reproducibility
Cell-line endpoint review and reported screening data context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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